Benchmarking Molecular Size and Complexity Against the Uncapped Azetidine Scaffold
The target compound (MW 342.40 g mol⁻¹) is approximately 1.69‑fold heavier than 3‑(azetidin‑3‑ylsulfonyl)‑4‑methyl‑4H‑1,2,4‑triazole (MW 202.24 g mol⁻¹, CAS 1706460‑30‑1) [1]. This increase arises from the addition of the benzenesulfonyl cap, which adds 140.16 g mol⁻¹ of mass and contributes new aromatic‑sulfonyl interactions.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 342.40 g mol⁻¹ |
| Comparator Or Baseline | 3‑(azetidin‑3‑ylsulfonyl)‑4‑methyl‑4H‑1,2,4‑triazole: 202.24 g mol⁻¹ |
| Quantified Difference | +140.16 g mol⁻¹ (1.69× increase) |
| Conditions | Computed MW from molecular formula (PubChem) |
Why This Matters
A higher MW within this series correlates with a larger binding surface, which can improve target engagement in shallow protein pockets while requiring careful monitoring of Rule‑of‑5 compliance during procurement.
- [1] PubChem Compound Summary for CID 91814512 (target compound). View Source
